2-bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine
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Overview
Description
2-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by its fused ring structure, which includes both an imidazole and a pyridine ring
Mechanism of Action
Target of Action
It’s worth noting that imidazo[4,5-b]pyridine derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Imidazo[4,5-b]pyridine derivatives are known to interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives have been associated with a variety of biological activities, suggesting they may influence multiple pathways .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[4,5-b]pyridine derivatives can act as antagonists of various biological receptors .
Molecular Mechanism
Imidazo[4,5-b]pyridine derivatives have been shown to interact with various biological receptors , suggesting that 2-bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine may have similar interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-4-chloro-1-methylpyridine with formamide in the presence of a dehydrating agent. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazopyridine structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Buchwald-Hartwig couplings, forming new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazopyridines, while coupling reactions can produce complex biaryl or heteroaryl compounds .
Scientific Research Applications
2-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Comparison with Similar Compounds
- 2-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine
- 2-Bromo-4-chloro-1-methyl-1H-imidazo[1,2-a]pyridine
- 2-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-b]pyridine
Uniqueness: 2-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-bromo-4-chloro-1-methylimidazo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-12-4-2-3-10-6(9)5(4)11-7(12)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJPHGBKTFBGOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=C2)Cl)N=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496955-66-9 |
Source
|
Record name | 2-bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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